苯酚磺酸锌八水合物

描述

Synthesis Analysis

Zinc compounds, including zinc phenolsulfonate octahydrate, can be synthesized through various metallurgical and chemical methods. Chemical synthesis methods include the mechanochemical process, controlled precipitation, sol-gel method, solvothermal and hydrothermal methods, and methods using emulsion and microemulsion environments (Kołodziejczak-Radzimska & Jesionowski, 2014). These methods offer a range of zinc oxide structures with potential applicability to the synthesis of zinc phenolsulfonate octahydrate.

Molecular Structure Analysis

While specific data on zinc phenolsulfonate octahydrate's molecular structure is scarce, research on zinc coordination with organic and inorganic compounds provides insights into potential molecular configurations. For example, zinc's coordination chemistry with the amyloid-beta peptide reveals complex structures with significant biological relevance, indicating the complexity and versatility of zinc's molecular interactions (Faller & Hureau, 2009).

Chemical Reactions and Properties

Zinc compounds exhibit a variety of chemical reactions and properties, including interactions with dental enamel and effects on caries. Zinc's role in biological systems, its interactions with dental enamel, and its potential effects on caries highlight its multifaceted chemical properties and reactions (Lynch, 2011).

Physical Properties Analysis

The physical properties of zinc compounds, such as zinc layered hydroxide, have been studied for their application in various fields. Zinc layered hydroxide exhibits a brucite-like material structure with exchangeable anions in the interlayer, demonstrating the material's versatility and wide application range (Hahsim et al., 2023).

Chemical Properties Analysis

Zinc's chemical properties, particularly its role in oxidative stress and as an antioxidant, are well-documented. Zinc acts as a co-factor for enzymes involved in the antioxidant defense system, protects cells against oxidative damage, and induces the synthesis of metallothioneins, which are effective in reducing reactive oxygen species (Marreiro et al., 2017).

科学研究应用

在化妆品中的用途:苯酚磺酸锌作为抗菌剂和收敛剂,在化妆品中使用,浓度高达 5%。口服时毒性中等,但皮肤刺激最小,局部使用时无明显毒性。它不是致敏剂,作为化妆品成分在当前的使用和浓度实践中是安全的 (国际毒理学杂志,1986 年)。

分析化学中的选择性检测:一项研究描述了流动注射分析与双电化学检测器相结合,用于选择性和直接检测单酚,使用苯酚磺酸锌作为模型系统。该方法适用于检测化妆品样品中的苯酚磺酸锌 (电化学行为,2016 年)。

光物理和光化学研究:对锌 (II) 酞菁的研究,包括苯酚磺酸锌,重点关注取代基和溶剂对其光物理和光化学性质的影响。这在光动力疗法和材料科学等领域具有影响 (新化学杂志,2004 年)。

氧化锌纳米粒子的生物医学应用:尽管与苯酚磺酸锌没有直接关系,但对氧化锌纳米粒子的研究揭示了它们在生物医学应用中的潜力,例如抗癌和抗菌活性。这些活性与纳米粒子产生活性氧物质和诱导细胞凋亡的能力有关 (今日药物发现,2017 年)。

作用机制

Target of Action

Zinc phenolsulfonate octahydrate is primarily used in ophthalmic solutions for the treatment of minor irritation and conjunctivitis .

Mode of Action

For instance, zinc is an essential structural constituent of many proteins, including enzymes involved in cellular signaling pathways .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is a part of various metalloenzymes and hemoglobinases, playing a regulatory role in the human body . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes . .

Pharmacokinetics

It is known that zinc phenolsulfonate octahydrate is used in ophthalmic solutions, indicating that it is likely to be absorbed through the eye tissues .

Result of Action

It is known that zinc plays a crucial role in various biological processes, including cell growth and development, oxidative stress, and inflammatory immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of zinc phenolsulfonate octahydrate. For instance, exposure to air can cause the compound to turn pink . Moreover, it is soluble in water, which can affect its distribution and action .

安全和危害

未来方向

Zinc Phenolsulfonate Octahydrate has been used in the modulation of hydrated zinc ions to enhance the redox reversibility of zinc batteries . This work provides inspiring fundamental principles to design advanced electrolytes under the dual contributions of solvation modulation and interface regulation for high-performing zinc-based batteries and others .

属性

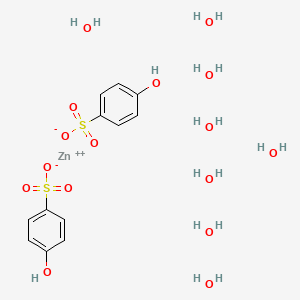

IUPAC Name |

zinc;4-hydroxybenzenesulfonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O4S.8H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;;;;;/h2*1-4,7H,(H,8,9,10);8*1H2;/q;;;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXPDTOFAOSFCB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O16S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1300-55-6 | |

| Record name | 1300-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5aS,8aS,9aS)-3-Ethyldecahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1170582.png)